Tubulin inhibitor 20
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Overview
Description
Tubulin inhibitor 20 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintaining cell shape. Tubulin inhibitors, such as this compound, disrupt microtubule dynamics, making them valuable in cancer therapy by preventing the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin inhibitor 20 involves multiple steps, including ligand-based pharmacophore modeling and molecular docking studies. The process begins with the identification of chemical features responsible for inhibiting tubulin polymerization. The best model is chosen to screen databases for potential lead compounds, which are then subjected to molecular docking studies and biological evaluation in vitro .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Tubulin inhibitor 20 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include thiophosgene, desulfurating agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed: The major products formed from these reactions include various analogs of this compound, each with unique properties and potential therapeutic applications. These analogs are tested for their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Scientific Research Applications
Tubulin inhibitor 20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the dynamics of microtubule polymerization and depolymerization . In biology, it helps researchers understand the role of microtubules in cellular processes such as mitosis and intracellular transport . In medicine, this compound is a promising candidate for cancer therapy, as it can induce apoptosis in cancer cells by disrupting microtubule dynamics .
Mechanism of Action
Tubulin inhibitor 20 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells . The compound acts as a molecular plug, sterically inhibiting the conformational switch in the α-tubulin subunit and sequestering tubulin dimers into assembly-incompetent oligomers .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tubulin inhibitor 20 include colchicine, paclitaxel, vinblastine, and vincristine . These compounds also target tubulin and disrupt microtubule dynamics, making them valuable in cancer therapy .
Uniqueness: What sets this compound apart from other tubulin inhibitors is its unique binding mechanism and high specificity for the colchicine binding site . This specificity allows for more effective disruption of microtubule dynamics with potentially fewer side effects compared to other tubulin inhibitors .
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(2E)-2-benzylidene-4,5,6-trimethoxy-3H-inden-1-one |
InChI |
InChI=1S/C19H18O4/c1-21-16-11-14-15(18(22-2)19(16)23-3)10-13(17(14)20)9-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3/b13-9+ |
InChI Key |
DTXWZXBYITUUST-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C(=C2C/C(=C\C3=CC=CC=C3)/C(=O)C2=C1)OC)OC |
Canonical SMILES |
COC1=C(C(=C2CC(=CC3=CC=CC=C3)C(=O)C2=C1)OC)OC |
Origin of Product |
United States |
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